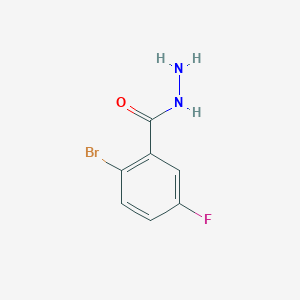

2-Bromo-5-fluorobenzohydrazide

Description

The Role of Hydrazide Scaffolds in Synthetic Organic Chemistry

The hydrazide functional group is a remarkably versatile scaffold in synthetic organic chemistry. mdpi.com Its utility stems from the presence of both nucleophilic and electrophilic centers, which allows for a wide array of chemical transformations. Hydrazides are crucial building blocks for the synthesis of various heterocyclic compounds, which are ring-structured molecules containing atoms of at least two different elements. mdpi.com

Key applications of hydrazide scaffolds include:

Synthesis of Heterocycles: Hydrazides are effective precursors for constructing five and six-membered heterocyclic rings such as oxadiazoles, pyrazoles, triazoles, and thiadiazoles through cyclization reactions. mdpi.com

Formation of Hydrazones: They readily react with aldehydes and ketones to form hydrazones. mdpi.comnih.gov These hydrazone derivatives are not only stable compounds in their own right but also serve as important intermediates for synthesizing further complex molecules and are known to possess a broad range of biological activities. nih.govnih.gov

Intermediate in Multi-component Reactions: The reactivity of the hydrazide moiety makes it a valuable component in multi-component reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. This streamlines the synthesis process, making it more efficient.

The adaptability of the hydrazide scaffold makes it an indispensable tool for organic chemists, enabling the creation of diverse molecular libraries for various research applications, particularly in drug discovery and materials science. mdpi.commdpi.com

Overview of Halogenated Aromatic Compounds in Medicinal and Materials Science Research

Halogenated aromatic compounds, which are aromatic molecules containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of profound importance in both medicinal and materials science research. science.goviloencyclopaedia.org The introduction of halogens onto an aromatic ring can dramatically alter the molecule's physical, chemical, and biological properties. ncert.nic.in

In medicinal chemistry , halogenation is a widely used strategy for optimizing lead compounds in drug discovery. acs.org Key effects of halogen atoms include:

Modulating Electronic Properties: Halogens, being highly electronegative, can influence the electron distribution within a molecule, affecting its reactivity and how it binds to biological targets. acs.org

Enhancing Binding Affinity: Halogens, particularly chlorine, bromine, and iodine, can participate in a specific type of non-covalent interaction known as halogen bonding. This interaction, where the halogen acts as a Lewis acid, can contribute significantly to the binding affinity and selectivity of a drug candidate for its target protein. acs.org

Improving Pharmacokinetic Properties: Halogenation can impact a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, fluorine is often introduced to block metabolic pathways, thereby increasing a drug's half-life.

In materials science , halogenated aromatic compounds are used to create materials with specific desired properties. science.gov They are integral to the production of polymers, flame retardants, and liquid crystals. iloencyclopaedia.orgmsdvetmanual.com The presence of halogens can enhance thermal stability, influence crystal packing, and modify the electronic properties of materials, making them suitable for applications in electronics and optics. science.gov

Research Significance and Scope for 2-Bromo-5-fluorobenzohydrazide

This compound is a specialized chemical compound that stands at the intersection of the two previously discussed fields, incorporating a versatile hydrazide scaffold and a halogenated aromatic ring. Its structure, featuring a bromine atom at position 2 and a fluorine atom at position 5 of the benzene (B151609) ring, makes it a highly valuable building block in targeted synthesis.

The research significance of this compound is primarily as a key intermediate in the synthesis of novel, complex molecules with potential therapeutic applications. For instance, it has been utilized in the preparation of substituted biphenyl (B1667301) compounds that act as inhibitors of Casitas B-lineage lymphoma-b (CBL-B), a protein implicated in immune regulation and a target for cancer immunotherapy. google.comgoogle.com

The scope for this compound is broad and is defined by its unique combination of functional groups:

The Hydrazide Group: Allows for the construction of a wide range of derivatives, including hydrazones and various heterocyclic systems, a common strategy for developing new bioactive agents. mdpi.comderpharmachemica.com

The Bromo Group: Provides a reactive site for cross-coupling reactions, such as the Suzuki or Stille coupling, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures. This position is also crucial for establishing halogen bonds that can enhance biological activity.

The Fluoro Group: The presence of fluorine can enhance metabolic stability and membrane permeability, properties that are highly desirable in drug candidates. kashanu.ac.irossila.com

The strategic placement of the bromo and fluoro substituents on the benzohydrazide (B10538) framework creates a trifunctional reagent that offers chemists precise control over subsequent chemical modifications. This makes this compound a significant and promising platform for the discovery of new chemical entities in medicinal chemistry and a versatile tool for advanced organic synthesis.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 928327-82-6 |

| Molecular Formula | C₇H₆BrFN₂O |

| Molecular Weight | 233.04 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

Data sourced from public chemical databases. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHIUBDBCVUFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588626 | |

| Record name | 2-Bromo-5-fluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928327-82-6 | |

| Record name | 2-Bromo-5-fluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Derivatization and Mechanistic Investigations of 2 Bromo 5 Fluorobenzohydrazide Transformations

Synthesis of Novel Heterocyclic Derivatives

The hydrazide functional group (-CONHNH2) is a key synthon for building five-membered heterocyclic rings. Through cyclization reactions with various one or two-carbon sources, 2-Bromo-5-fluorobenzohydrazide is readily converted into important classes of heterocycles like oxadiazoles, triazoles, and their derivatives.

The synthesis of 1,3,4-oxadiazoles from acid hydrazides is a well-established and efficient method for constructing this heterocyclic core. The general strategy involves the reaction of the hydrazide with a carboxylic acid or its derivative, followed by cyclodehydration. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), which acts as both a catalyst and a dehydrating agent. nih.gov

For instance, reacting a substituted benzohydrazide (B10538) with an appropriate carboxylic acid in the presence of POCl₃ leads to the formation of a 2,5-disubstituted 1,3,4-oxadiazole (B1194373). The reaction proceeds through the formation of an N-acylhydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable oxadiazole ring. Another effective method involves the cyclization of N,N'-diacylhydrazines using acetic anhydride (B1165640).

A general scheme for this transformation is presented below:

Step 1: Acylation of this compound with an acid chloride or anhydride (e.g., acetyl chloride) to form a diacylhydrazine intermediate.

Step 2: Acid-catalyzed or thermal cyclodehydration of the intermediate to yield the 2,5-disubstituted 1,3,4-oxadiazole ring.

An alternative route to a related class of compounds, 1,3,4-oxadiazole-2-thiols, involves the reaction of the hydrazide with carbon disulfide in a basic medium, followed by cyclization. who.int

| Starting Hydrazide | Reagent | Product | Method |

| This compound | Acetic Anhydride | 2-(2-Bromo-5-fluorophenyl)-5-methyl-1,3,4-oxadiazole | Cyclodehydration |

| This compound | Carbon Disulfide / KOH | 5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Cyclization |

The 1,2,4-triazole (B32235) scaffold is another key heterocycle accessible from this compound. A common synthetic pathway involves the conversion of the hydrazide into a thiosemicarbazide (B42300) intermediate. This is achieved by reacting the hydrazide with an isothiocyanate. The resulting thiosemicarbazide can then be cyclized under basic conditions (e.g., using sodium hydroxide) to afford a 1,2,4-triazole-3-thione derivative. nih.gov

The general reaction steps are:

Thiosemicarbazide Formation: Reaction of this compound with an aryl or alkyl isothiocyanate.

Cyclization: Base-catalyzed intramolecular cyclization of the thiosemicarbazide, involving the elimination of a water molecule, to form the triazolethione ring.

Another versatile method for synthesizing 1,2,4-triazoles involves reacting the acid hydrazide with carbon disulfide to form a dithiocarbazate, which is then treated with hydrazine (B178648) hydrate (B1144303) to facilitate ring closure. scispace.com

| Starting Material | Key Reagents | Intermediate | Product Class |

| This compound | 1. Aryl isothiocyanate2. NaOH | N-(2-bromo-5-fluorobenzoyl)-N'-arylthiosemicarbazide | 4-Aryl-5-(2-bromo-5-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| This compound | 1. CS₂, KOH2. Hydrazine Hydrate | Potassium dithiocarbazate | 4-Amino-5-(2-bromo-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol |

Schiff bases, also known as hydrazones in this context, are synthesized through the condensation reaction of the hydrazide moiety with an aldehyde or a ketone. nih.gov This reaction is typically carried out in a suitable solvent like ethanol (B145695) and is often catalyzed by a few drops of acid (e.g., glacial acetic acid). The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond. nih.gov

The resulting hydrazones are valuable intermediates themselves and can be used in the synthesis of other complex heterocyclic systems or as target molecules in various applications. A wide variety of aldehydes and ketones can be employed in this reaction, allowing for the synthesis of a large library of derivatives. nih.govnih.gov

| Hydrazide | Carbonyl Compound | Product (Schiff Base/Hydrazone) |

| This compound | Benzaldehyde (B42025) | N'-Benzylidene-2-bromo-5-fluorobenzohydrazide |

| This compound | 4-Hydroxybenzaldehyde | 2-Bromo-N'-(4-hydroxybenzylidene)-5-fluorobenzohydrazide |

| This compound | Acetone | 2-Bromo-5-fluoro-N'-(propan-2-ylidene)benzohydrazide |

While this compound can be converted to other heterocycles directly, related starting materials like 2-bromo-5-fluorobenzonitrile (B41413) are key precursors for the synthesis of quinazoline (B50416) derivatives. The nitrile group in 2-bromo-5-fluorobenzonitrile, being ortho to the bromine atom, facilitates the construction of the quinazoline ring system. ossila.com

A versatile and practical method involves a copper-catalyzed, three-component reaction of 2-bromo-5-fluorobenzonitrile, an aldehyde, and aqueous ammonia (B1221849). mdpi.com This "on-water" protocol can proceed in a sealed tube at elevated temperatures. The reaction mechanism is proposed to involve initial coordination of the copper catalyst, followed by a series of condensation and cyclization steps to build the quinazolinone core. mdpi.com Research has shown that electron-withdrawing groups on the benzonitrile (B105546) ring, such as the fluorine in the target compound, are beneficial for the transformation and can lead to higher yields. mdpi.com

Aromatic Substitution Reactions of Halogen Moieties

The presence of both bromine and fluorine on the aromatic ring of this compound and its derivatives (like the corresponding benzonitrile) allows for selective substitution reactions, which are fundamental in synthetic organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comchegg.com

In a molecule like 2-bromo-5-fluorobenzonitrile, the fluorine atom is more susceptible to SNAr than the bromine atom. This is due to two main factors:

Leaving Group Ability: Fluoride (B91410) is a better leaving group than bromide in the context of SNAr because its high electronegativity polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com

Electronic Activation: The powerful electron-withdrawing nitrile group (-CN) activates the aromatic ring towards nucleophilic attack, especially at the ortho and para positions. In 2-bromo-5-fluorobenzonitrile, the fluorine atom is at the 5-position, which is para to the nitrile group, making it a prime site for substitution. The bromine atom is ortho to the nitrile, but the para-activation for fluorine is typically very strong. ossila.com

This selective reactivity allows for the displacement of the fluorine atom by a variety of nucleophiles, such as amines (e.g., phenoxazines, carbazoles) or alkoxides, while leaving the bromine atom intact for subsequent transformations like palladium-catalyzed cross-coupling reactions. ossila.commdpi.com

Palladium-Catalyzed Cross-Coupling Reactions at Bromine (e.g., Buchwald-Hartwig amination)

The bromine atom in this compound serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis. youtube.com The Buchwald-Hartwig amination, in particular, stands out as a powerful method for forming carbon-nitrogen bonds. nih.gov

The successful application of palladium catalysis in cross-coupling reactions often hinges on the judicious selection of the palladium precursor, ligand, and base. nih.govnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands such as P(t-Bu)3 and PCy3 has been shown to be effective in Suzuki couplings of aryl chlorides, a testament to the importance of ligand design in facilitating challenging coupling reactions. nih.gov While the reactivity order of aryl halides in palladium-catalyzed couplings is typically I > Br ~ OTf >> Cl, specific ligand and catalyst systems can invert this selectivity. nih.gov

In the context of this compound, the bromine atom's reactivity allows for the introduction of a wide array of substituents. The general conditions for Buchwald-Hartwig amination of aryl bromides often involve non-polar solvents and strong bases. nih.gov A variety of palladium-catalyzed cross-coupling reactions have been successfully performed on bromo-naphthalene precursors to generate diverse chemical libraries. nih.gov These reactions offer a pathway to novel derivatives of this compound with potential applications in various fields.

Below is an interactive data table summarizing representative palladium-catalyzed cross-coupling reactions applicable to aryl bromides, which could be adapted for this compound.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Potential Yield |

| Arylboronic acid (Suzuki) | Pd/P(t-Bu)3 | KF | - | Biaryl | Good |

| Secondary Amine (Buchwald-Hartwig) | [Pd(allyl)Cl]2/TrixiePhos | t-BuOLi | Toluene | N-Aryl Amine | 61-92% nih.gov |

| Aryl Benzyl Sulfide | Pd(dba)2/NiXantPhos | NaN(SiMe3)2 | CPME | Diaryl Sulfide | Good to Excellent organic-chemistry.org |

| 5-Tributylstannyl-4-fluoropyrazole (Stille) | Palladium Catalyst | - | - | 5-Aryl-4-fluoropyrazole | Good rsc.org |

Oxidative and Reductive Transformations of the Aromatic Ring

The aromatic ring of this compound can undergo various oxidative and reductive transformations, although specific examples for this exact compound are not extensively documented. However, drawing parallels from related halo-substituted aromatic compounds provides insight into its potential reactivity. For instance, intramolecular cyclization reactions of 5-halo-substituted furans have been studied, where the halogen influences the reaction's course and rate. nih.gov In one case, a 2-alkoxy-5-bromofuran derivative yielded a rearranged dihydroquinone, indicating an oxidative transformation of the furan (B31954) ring. nih.gov

Reductive transformations could potentially involve the removal of the bromine or fluorine atoms, or the reduction of the aromatic ring itself, depending on the reaction conditions and the reducing agents employed. The specific electronic effects of the bromo and fluoro substituents, along with the hydrazide moiety, would play a crucial role in directing the outcome of such reactions.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is fundamental to controlling and optimizing its chemical transformations.

Mechanistic Studies of Hydrazone Formation

The formation of hydrazones from hydrazides and carbonyl compounds is a well-established reaction. Mechanistic studies have revealed that the reaction rate is significantly influenced by electronic effects and the presence of acid/base catalysts. nih.gov Generally, electron-deficient aldehydes and ketones react faster than electron-rich ones. nih.gov Intramolecular catalysis, where a nearby acidic or basic group participates in the transition state, can also accelerate hydrazone formation. nih.gov For this compound, the electron-withdrawing nature of the bromo and fluoro substituents on the aromatic ring would likely influence the nucleophilicity of the hydrazide nitrogen atoms and, consequently, the rate of hydrazone formation.

Intramolecular Cyclization Pathway Analysis

Derivatives of this compound can be designed to undergo intramolecular cyclization, leading to the formation of various heterocyclic systems. The pathway of these cyclizations is dictated by the nature of the reacting groups and the reaction conditions. For example, the intramolecular cyclization of 5-halo-substituted furanylamides has been shown to proceed at a much faster rate compared to their unsubstituted counterparts. nih.gov The halogen substituent can influence the electronic properties of the system and may also play a steric role in directing the cyclization pathway.

Exploration of Halogen Dance Reactions in Related Systems

Nucleophilic Substitution (SN2) Mechanisms for Derived Alkylations

The hydrazide moiety of this compound can be alkylated, and if the alkylating agent has a suitable leaving group, the reaction will likely proceed via a nucleophilic substitution mechanism. The SN2 (bimolecular nucleophilic substitution) mechanism is characterized by a backside attack of the nucleophile on the substrate, leading to an inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the substrate. masterorganicchemistry.com The nucleophilicity of the hydrazide nitrogen in this compound derivatives would be a key factor in determining the rate and success of such alkylation reactions.

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the 2-bromo-5-fluorobenzohydrazide molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic and hydrazide protons.

A patent document reports the following ¹H NMR data, which is instrumental in confirming the compound's structure. google.com The protons of the amino group (-NH₂) appear as a singlet at 4.50 ppm, integrating to two protons. The aromatic protons present as a multiplet in the region of 7.24–7.28 ppm, also integrating to two protons. Another multiplet, corresponding to one aromatic proton, is observed at 7.69–7.70 ppm. Finally, the proton of the secondary amide (-NH) group is identified as a singlet at 9.62 ppm, integrating to one proton. google.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.50 | s | 2H | -NH₂ |

| 7.24 - 7.28 | m | 2H | Ar-H |

| 7.69 - 7.70 | m | 1H | Ar-H |

| 9.62 | s | 1H | -C(O)NH- |

s = singlet, m = multiplet, Ar-H = Aromatic Proton

This data is consistent with the expected structure of this compound, confirming the presence of the substituted benzene (B151609) ring and the hydrazide functional group.

Detailed connectivity analysis using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) has not been specifically reported for this compound in the available literature. However, these techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the through-bond correlations within the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation pattern of a compound. While a detailed fragmentation analysis for this compound is not extensively documented, a patent for a related synthesis mentions the use of ESI-MS (Electrospray Ionization Mass Spectrometry) for product characterization, indicating its utility in confirming the molecular ion peak. google.com The expected molecular ion peaks would correspond to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Although a specific spectrum for this compound is not available, based on the analysis of similar benzohydrazide (B10538) derivatives, the following vibrational frequencies can be anticipated:

N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH and -NH₂ groups.

C=O Stretching: A strong absorption band, typically between 1630-1680 cm⁻¹, characteristic of the amide carbonyl group (Amide I band).

N-H Bending: An absorption around 1600-1650 cm⁻¹ (Amide II band).

C-N Stretching: Vibrations in the fingerprint region.

C-Br and C-F Stretching: Absorptions in the lower frequency region of the fingerprint region.

Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Computational and Theoretical Investigations of 2 Bromo 5 Fluorobenzohydrazide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of molecules. nih.gov By applying DFT methods, researchers can accurately model various molecular parameters, providing a detailed understanding of the compound's behavior at the quantum level. For the 2-bromo-5-fluorophenyl moiety, which is the core of 2-Bromo-5-fluorobenzohydrazide, DFT calculations have been performed, often using its precursor, 2-bromo-5-fluorobenzaldehyde (B45324), as a model system. nih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT, for instance with the B3LYP functional and a 6-311G* basis set, is performed to determine the most stable conformation of the molecule. nih.gov For the related compound 2-bromo-5-fluorobenzaldehyde, calculations have identified two planar conformers: an O-trans and an O-cis isomer, referring to the orientation of the aldehyde oxygen relative to the bromine atom. nih.gov The O-trans isomer is identified as the more stable, lower-energy form. nih.gov

Ab initio electronic structure calculations for 2-bromo-5-fluorobenzaldehyde confirm that the O-trans conformer, where the benzaldehyde (B42025) oxygen is trans to the bromo substituent, is the lower energy form, a finding consistent with crystal structure analysis. nih.govresearchgate.net The optimized geometric parameters, such as bond lengths and angles, calculated through these methods, generally show good agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.net

Vibrational Frequency Calculations and Comparison with Experimental Data

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.gov Theoretical harmonic vibrational frequencies are calculated and often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental findings. nih.govresearchgate.net

For the precursor 2-bromo-5-fluorobenzaldehyde, a complete assignment of the vibrational spectra has been achieved by combining DFT calculations with experimental data. nih.gov The calculated spectra show excellent agreement with the observed FT-IR and FT-Raman spectra. nih.gov Key vibrational modes, such as the C=O stretching of the carbonyl group, which typically appears in the 1600–1700 cm⁻¹ range, can be accurately predicted. nih.gov Similarly, the stretching vibrations for C-H and C-C bonds within the aromatic ring are well-defined in both calculated and experimental spectra. nih.gov

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in Related Benzaldehyde Compounds

| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3684 | 3700 - 3600 | Stretching |

| C-H (aromatic) | 3078 - 2861 | 3110 - 3000 | Stretching |

| C=O | 1687 | 1700 - 1600 | Stretching |

| C-C (aromatic) | - | 1300 - 800 | Stretching |

Note: Data is based on studies of similar substituted benzaldehydes, such as 5-Bromosalicylaldehyde, and serves as a reference for the expected vibrational modes. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Charge Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests the molecule is more reactive and can be more easily excited. rsc.org FMO analysis for related chalcones has been performed using time-dependent DFT (TD-DFT) to examine these electronic properties. bhu.ac.in

Charge distribution analysis, such as Mulliken population analysis, provides insight into the partial atomic charges across the molecule. bhu.ac.in In a related dihydrobenzofuran derivative, analysis showed that all hydrogen atoms carry a positive charge, while specific carbon atoms exhibit distinct positive or negative charges, identifying potential sites for electrostatic interactions. bhu.ac.in

Reactivity Descriptors (e.g., Fukui functions, chemical hardness)

Global and local reactivity descriptors derived from DFT calculations help to quantify a molecule's reactivity. nih.gov Global descriptors include chemical hardness (resistance to change in electron distribution) and the electrophilicity index. These parameters are calculated from the HOMO and LUMO energy values. bhu.ac.in

Local reactivity is often analyzed using Fukui functions, which identify the most likely sites for nucleophilic, electrophilic, and radical attacks within the molecule. researchgate.net The dual descriptor, or second-order Fukui function, provides an even more precise identification of reactive regions. researchgate.net This analysis is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. bohrium.com This method is instrumental in drug discovery for screening potential inhibitors and understanding their interaction mechanisms at the molecular level. physchemres.org

Ligand-Protein Interaction Profiling with Biological Macromolecules

The 2-bromo-5-fluorophenyl scaffold, present in this compound, is found in various compounds synthesized for biological applications, including as potential antitumor agents. nih.govresearchgate.net Molecular docking studies on these derivatives have been performed to evaluate their binding affinity with various biological macromolecules involved in disease pathways.

Docking studies investigate the interactions between the ligand and the amino acid residues in the protein's active site. rsc.org Key interactions include hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex. ksu.edu.sa The binding energy and inhibition constant (Ki) are calculated to quantify the binding affinity; a lower binding energy typically indicates a more stable complex. ksu.edu.sa For example, in studies of potential anticancer compounds, derivatives are docked against targets like Cyclin-Dependent Kinases (CDK-2, CDK-6), topoisomerases, and BCL-2 to assess their inhibitory potential. ksu.edu.sa The results from these simulations help identify promising lead compounds for further development. ksu.edu.sa

Table 2: Example of Molecular Docking Results for Bioactive Compounds with Target Proteins

| Ligand | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues (Example) |

| Proceraside A | CDK-2 | -10.12 | 29.89 nM | Ile10, Gly11, Val64, Lys89 |

| Proceraside A | CDK-6 | -9.89 | 45.45 nM | Ile19, Val27, Lys43, His100 |

| Proceraside A | Topoisomerase I | -9.64 | 71.74 nM | Arg364, Asn352, Thr718 |

| Frugoside | Telomere: G-quadruplex | -8.18 | 1000 nM | DT1006, DG1009, DG2001 |

Note: This table presents data for known bioactive compounds to illustrate the outputs of molecular docking studies. ksu.edu.sa The specific interactions and energies would vary for this compound derivatives.

Prediction of Binding Affinities and Identification of Key Residue Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. While specific docking studies on this compound are not extensively documented in publicly available research, insights can be gleaned from studies on structurally related bromo- and fluoro-substituted compounds.

These studies reveal that the binding affinity, often expressed in kcal/mol, is influenced by a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds. For instance, in related compounds, the hydrazide moiety is a common participant in hydrogen bonding with amino acid residues such as aspartate, glutamate, and serine in a protein's active site. The fluorine and bromine atoms on the phenyl ring can also engage in significant interactions. Fluorine, being highly electronegative, can act as a hydrogen bond acceptor. The bromine atom, with its potential for halogen bonding, can interact with electron-donating residues.

Key residue interactions for similar structures often involve:

Hydrogen Bonds: The -NH and -NH2 groups of the hydrazide can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the fluorine atom can act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring contributes to hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine.

Halogen Bonds: The bromine atom can form halogen bonds with backbone carbonyls or other electron-rich atoms in the binding pocket.

In Silico Predictions for Molecular Design (e.g., Lipinski's Rule of Five for synthetic accessibility/design, not ADME for drug properties)

Lipinski's Rule of Five is a guideline used in drug discovery to evaluate the druglikeness of a chemical compound, which can also be extrapolated to assess its potential for synthetic accessibility and favorable molecular design. ni.ac.rstiu.edu.iqdrugbank.com The rule establishes four simple physicochemical parameters. ni.ac.rstiu.edu.iq A compound is considered to have good prospects if it does not violate more than one of these rules. tiu.edu.iq For this compound, the parameters are as follows:

| Parameter | Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | 233.04 g/mol chemicalbook.com | < 500 Daltons |

| Log P (octanol-water partition coefficient) | Calculated to be less than 5 | < 5 |

| Hydrogen Bond Donors | 2 (from the -NH and -NH2 groups) | ≤ 5 |

| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and fluorine atom) | ≤ 10 |

As the table demonstrates, this compound adheres to all of Lipinski's rules. This suggests that from a molecular design perspective, it possesses properties that are favorable for creating more complex molecules with potential biological activity. Its relatively low molecular weight and balanced number of hydrogen bond donors and acceptors make it an attractive scaffold for synthetic modifications without immediately falling into a region of poor physicochemical properties.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govresearchgate.net This analysis maps the electron distribution of a molecule within a crystal, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts and their relative contributions.

The analysis generates a 2D fingerprint plot that summarizes the intermolecular contacts. The key interactions for this compound would likely include:

H···H contacts: These are typically the most abundant interactions, arising from the hydrogen atoms on the phenyl ring and the hydrazide group. nih.gov

O···H/H···O contacts: These correspond to hydrogen bonds involving the carbonyl oxygen and the hydrazide hydrogens.

Br···H/H···Br contacts: These interactions, which can be a combination of van der Waals forces and weak hydrogen bonds, are also expected to be a notable contributor to the crystal packing. nih.gov

F···H/H···F contacts: Similar to the bromine contacts, these involve the fluorine atom and are important for stabilizing the crystal structure.

Other contacts: Less frequent but still present interactions could include C···C, C···Br, and C···F contacts.

A quantitative assessment would provide the percentage contribution of each of these interactions to the total Hirshfeld surface. This information is invaluable for understanding the forces that govern the crystal packing, which in turn influences the material's physical properties such as melting point, solubility, and stability.

Coordination Chemistry of 2 Bromo 5 Fluorobenzohydrazide Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using derivatives of 2-Bromo-5-fluorobenzohydrazide typically involves a two-step process. First, the this compound is reacted with a suitable carbonyl compound, often a hydroxy-aldehyde like salicylaldehyde (B1680747), to form a Schiff base ligand. This ligand is then reacted with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol (B145695), often under reflux, to yield the final complex. researchgate.net

Complexes with Transition Metals (e.g., Copper, Cobalt, Molybdenum, Vanadium, Manganese, Nickel)

Derivatives of substituted benzohydrazides readily form stable complexes with a variety of transition metals. The general approach involves reacting the Schiff base ligand with metal salts like nitrates, chlorides, or acetates.

Copper (II): Copper(II) complexes are commonly prepared by reacting a Schiff base ligand, such as one derived from a bromo-substituted benzohydrazide (B10538), with copper(II) salts. These reactions often yield mononuclear or dinuclear complexes depending on the ligand and reaction conditions. For example, a bromido-coordinated mononuclear copper(II) complex, [Cu(HL)Br2], was synthesized with a hydrazone ligand, resulting in a distorted square pyramidal geometry around the copper atom. nih.gov Similarly, mixed-ligand copper(II) complexes incorporating aroylhydrazones derived from (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide have been synthesized and characterized. nih.gov

Cobalt (II/III): Cobalt complexes can be synthesized using similar methods. For instance, Cobalt(III) complexes have been prepared with Schiff base ligands derived from hydrazones like (E)‐N′‐(3,5‐dichloro‐2‐hydroxybenzylidene)‐4‐hydroxybenzohydrazide. These syntheses can result in stable, distorted octahedral Co(III) complexes. nih.gov The reaction of Co(II) salts with ligands derived from (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide in the presence of water molecules can also yield octahedral complexes. learning-gate.com

Molybdenum (VI): Dioxomolybdenum(VI) complexes are typically synthesized by reacting the aroylhydrazone ligand with a molybdenum precursor like dioxobis(acetylacetonato)molybdenum(VI) ([MoO₂(acac)₂]) in methanol. mdpi.com This results in mononuclear complexes where the ligand coordinates to the MoO₂²⁺ core. mdpi.comresearchgate.net

Vanadium (V): Oxovanadium(V) complexes can be prepared by reacting a Schiff base ligand with precursors such as VO(acac)₂ in methanol. bohrium.com These reactions yield stable complexes where the ligand coordinates to the vanadium center. orientjchem.org Dioxidovanadium(V) complexes have also been synthesized from hydrazone ligands derived from salicylaldehyde. nih.gov

Manganese (II): Manganese(II) complexes with ligands analogous to derivatives of this compound have been synthesized. For instance, reacting a Schiff base ligand (2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide) with Mn(NO₃)₂·4H₂O yields a deep blackish-green solid complex. mdpi.com

Nickel (II): Nickel(II) complexes are readily formed. The reaction of Ni(NO₃)₂·3H₂O with a fluoro-substituted benzohydrazide derivative produces a light green complex. mdpi.com Other studies report the synthesis of Ni(II) complexes with thiosemicarbazide (B42300) derivatives containing a bromo-substituent, yielding stable compounds. jocpr.com

Table 1: Examples of Synthesized Transition Metal Complexes with Analogous Hydrazone Ligands

| Metal Ion | Precursor Salt | Ligand Type | Resulting Complex Formula (Example) | Reference |

|---|---|---|---|---|

| Mn(II) | Mn(NO₃)₂·4H₂O | Fluoro-substituted benzohydrazone | [MnL₂(NO₃)]NO₃ | mdpi.com |

| Cu(II) | Cu(NO₃)₂·3H₂O | Fluoro-substituted benzohydrazone | [CuL₂(NO₃)]NO₃ | mdpi.com |

| Co(II) | Co(NO₃)₂·6H₂O | Fluoro-substituted benzohydrazone | [CoL₂(NO₃)]NO₃·H₂O | mdpi.com |

| Ni(II) | Ni(NO₃)₂·3H₂O | Fluoro-substituted benzohydrazone | [NiL₂(NO₃)]NO₃·H₂O | mdpi.com |

| Mo(VI) | [MoO₂(acac)₂] | Aroylhydrazone | [MoO₂(L)(MeOH)] | mdpi.com |

| Co(III) | Cobalt precursor | Dichloro- and dibromo-substituted hydrazone | [Co(L)(py)₃] | nih.gov |

| Cu(II) | Copper(II) salt | Bromo-substituted aroylhydrazone | [CuL(Py)]₂ | nih.gov |

Ligand Design and Coordination Modes (e.g., NOO donor atoms)

Aroylhydrazones derived from this compound are versatile ligands capable of existing in keto-imine and enol-imine tautomeric forms. This tautomerism is crucial for their coordination behavior. In the solid state and in solution, these ligands can coordinate to metal ions in several ways, but they typically act as chelating agents.

The most common coordination mode for aroylhydrazones derived from hydroxy-aldehydes is as a tridentate ONO (or NOO) donor ligand. researchgate.net Chelation occurs through the deprotonated phenolic oxygen, the azomethine nitrogen, and the enolic oxygen atom. hakon-art.com This forms two stable chelate rings (one five-membered and one six-membered) with the metal center. In some cases, the ligand may act as a bidentate ligand, coordinating through the azomethine nitrogen and the carbonyl oxygen. learning-gate.commdpi.com The flexibility of the Schiff base can be enhanced by reducing the C=N bond, which can facilitate easier coordination to metal ions.

Structural Elucidation of Metal Complexes

The precise structures of these coordinated species are determined using a combination of single-crystal X-ray diffraction and various spectroscopic methods.

X-ray Crystallography of Coordinated Species

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and coordination geometry of these complexes. Studies on analogous compounds reveal common geometries:

Octahedral: This is a frequent coordination geometry. For instance, a Co(III) complex with a hydrazone ligand was found to have a distorted octahedral coordination. nih.gov Similarly, Mn(II) and Ni(II) complexes with related Schiff bases adopt octahedral geometries, often completed by the coordination of water molecules. researchgate.net

Square Pyramidal: This geometry is often observed in copper(II) complexes. The crystal structure of a bromido-coordinated mononuclear copper(II) complex, [Cu(HL1)Br2], showed a distorted square pyramidal arrangement. nih.gov

Square Planar and Tetrahedral: While less common for tridentate ligands, these geometries can occur. For example, a Pd(II) complex with a bidentate bromo-hydrazide ligand adopted a square planar geometry, while corresponding Zn(II), Cd(II), and Hg(II) complexes were tetrahedral. learning-gate.com

The formation of polymeric structures can also occur, where the hydrazide nitrogen atom of one complex fragment coordinates to the copper(II) ion of an adjacent fragment. researchgate.net

Table 2: Crystallographic Data for Representative Metal Complexes with Analogous Hydrazone Ligands

| Complex | Crystal System | Space Group | Metal Coordination Geometry | Reference |

|---|---|---|---|---|

| [Cu(HL1)Br2] | Monoclinic | P2₁/n | Distorted Square Pyramidal | nih.gov |

| [Co(L)(py)₃] (Complex 1) | Monoclinic | P2₁/c | Distorted Octahedral | nih.gov |

| [CuL(Py)]₂ (Complex 2) | Triclinic | P-1 | Distorted Square Pyramidal | nih.gov |

| [Cu(C₈H₁₃N₄O₂)₂][ClO₄]₂ | Triclinic | P-1 | Distorted Square Pyramidal | bohrium.com |

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are essential for characterizing the complexes and confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: The IR spectra of the complexes show characteristic shifts compared to the free ligand, providing strong evidence of coordination. Key changes include:

The disappearance of the ν(N-H) band of the hydrazide, indicating deprotonation and coordination via the enolic form.

A shift of the ν(C=O) (amide I) band to lower wavenumbers, suggesting coordination through the carbonyl oxygen in the keto form. mdpi.com

A shift of the ν(C=N) (azomethine) band to lower frequencies, confirming the involvement of the azomethine nitrogen in chelation. hakon-art.com

The appearance of new bands at lower frequencies (typically < 600 cm⁻¹), which are assigned to ν(M-O) and ν(M-N) vibrations. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand (π → π* and n → π*) transitions and ligand-to-metal charge transfer (LMCT) bands. nih.gov For transition metals with d-electrons, d-d transition bands may also be observed, which are characteristic of the specific coordination environment (e.g., octahedral or tetrahedral). For Co(III) complexes, bands observed around 400-430 nm can indicate MLCT and an octahedral geometry. nih.govufms.br

¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Mo(VI), Co(III)), ¹H NMR spectra can confirm coordination. The signal for the N-H proton, present in the free ligand, typically disappears upon complexation due to deprotonation. researchgate.net The resonance for the azomethine proton (-CH=N) often shifts downfield, further supporting the coordination of the nitrogen atom to the metal center. mdpi.com

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the complexes are dictated by the nature of the transition metal ion and its coordination geometry.

Magnetic Susceptibility: Magnetic moment measurements are crucial for determining the number of unpaired electrons and thus the spin state and geometry of the complexes. For example, Co(III) complexes are typically diamagnetic, consistent with a low-spin d⁶ configuration in an octahedral field. reading.ac.uk Vanadium(IV) complexes with one unpaired electron exhibit magnetic moments corresponding to this state, which helps in confirming the geometry. orientjchem.org For Ni(II) complexes, room temperature magnetic moment values can distinguish between octahedral (paramagnetic, ~3.0 B.M.) and square planar (diamagnetic) geometries. nih.gov Similarly, magnetic studies on Mn(II) complexes help elucidate their electronic structure. mdpi.comarxiv.org

Electron Paramagnetic Resonance (EPR): For paramagnetic complexes like Cu(II), EPR spectroscopy is a powerful tool to probe the metal ion's environment. The g-values and hyperfine splitting patterns provide detailed information about the coordination sphere and the nature of the metal-ligand bonding.

Supramolecular Assemblies and Crystal Engineering with 2 Bromo 5 Fluorobenzohydrazide Derivatives

Investigation of Intermolecular Interactions in Solid State

Hydrogen bonds are among the strongest and most directional non-covalent interactions used in crystal engineering. The hydrazide moiety (–CONHNH₂) in 2-bromo-5-fluorobenzohydrazide is rich in hydrogen bond donors (N–H) and acceptors (C=O), making it a powerful driver of self-assembly.

In closely related structures, such as hydrazone derivatives, these interactions are prominent. For example, in the crystal structure of (E)-N′-(2-Bromobenzylidene)-2-fluorobenzohydrazide, molecules are linked into chains along the crystallographic b-axis by intermolecular N—H···O hydrogen bonds. nih.gov This classic interaction forms a robust and predictable supramolecular synthon. In this specific derivative, the N1—H1A···O1i interaction exhibits a bond distance of 2.827 Å. researchgate.net The formation of such hydrogen-bonded chains is a common feature in the crystal packing of hydrazide-containing molecules, significantly consolidating the structure. nih.govresearchgate.net

Table 1: Hydrogen Bond Geometry in a Related Hydrazone Derivative

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code |

|---|---|---|---|---|---|

| N1—H1A···O1 | 0.80 | 2.04 | 2.827 (3) | 167 | (i) x, y-1, z |

Data for (E)-N′-(2-Bromobenzylidene)-2-fluorobenzohydrazide, a closely related derivative. researchgate.net

Halogen bonding is an increasingly recognized non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). rsc.org In this compound, both bromine and fluorine atoms can participate in such interactions, significantly influencing crystal packing.

Studies on the closely related precursor, 2-bromo-5-fluorobenzaldehyde (B45324), provide valuable insight into these interactions. In its crystal structure, several short intermolecular halogen-halogen interactions are observed. nih.govresearchgate.net Notably, a Br···F interaction distance of 3.1878 Å is found, which is significantly shorter than the 3.40 Å sum of the van der Waals radii for bromine and fluorine. nih.govresearchgate.net This shortening indicates a strong, attractive halogen bond. Other, slightly longer Br···F contacts are also present at distances of 3.3641 Å and 3.3675 Å. nih.govresearchgate.net These directional interactions play a critical role in organizing molecules in the solid state, acting as a key structural determinant alongside hydrogen bonds. researchgate.netnih.gov The formation of halogen bonds is driven by the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom. nih.gov

Table 2: Halogen Bonding Interactions in a Related Precursor Molecule

| Interaction | Distance (Å) | Sum of van der Waals Radii (Å) | Significance |

|---|---|---|---|

| F1···Br2 | 3.1878 (14) | 3.40 | Significantly shorter |

| F2···Br1i | 3.3641 (13) | 3.40 | Approximately the sum |

| F2···Br1ii | 3.3675 (14) | 3.40 | Approximately the sum |

Data for 2-Bromo-5-fluorobenzaldehyde. nih.govresearchgate.net

The electron-rich π-system of the substituted benzene (B151609) ring in this compound allows for π-π stacking interactions, which are crucial for the stabilization of layered crystal structures. libretexts.org These interactions involve the face-to-face arrangement of aromatic rings.

Table 3: π-π Stacking Parameters in a Related Precursor Molecule

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| Centroid-to-centroid distance (Å) | 3.8699 (2) | 3.8699 (2) |

| Centroid-to-plane distance (Å) | 3.371 (2) | 3.431 (2) |

| Ring-offset (Å) | 1.901 (3) | 1.790 (3) |

Data for 2-Bromo-5-fluorobenzaldehyde. nih.govresearchgate.net

Influence of Halogen Substituents on Crystal Packing and Supramolecular Architecture

The nature and position of halogen substituents on a molecule profoundly affect its crystal packing and supramolecular assembly. researchgate.net In this compound, the bromine and fluorine atoms exert influence through several mechanisms: direct participation in halogen bonding, modification of the molecule's electrostatic potential, and steric effects. nih.govbeilstein-journals.org

The bromine atom, being larger and more polarizable, is a potent halogen bond donor. nih.gov As seen in related structures, it can form directional interactions with electronegative atoms like fluorine or oxygen, guiding the assembly of molecules into specific patterns. nih.govnih.gov The fluorine atom, while a weaker halogen bond participant, significantly alters the electronic properties of the aromatic ring. Its high electronegativity creates localized electron-deficient and electron-rich regions, influencing how the molecule interacts with its neighbors, particularly through C-H···F and dipole-dipole interactions. nih.govresearchgate.net

The presence of both bromine and fluorine sets up a competitive and cooperative environment for interaction. For instance, the strong Br···F halogen bonds observed in the aldehyde precursor demonstrate a cooperative interaction that helps define the crystal lattice. nih.gov The substitution pattern (ortho-bromo and meta-fluoro relative to the hydrazide group) creates a specific dipole moment and electrostatic surface, which in turn favors particular packing motifs, such as the offset π-stacking arrangement, to minimize electrostatic repulsion and maximize attraction. nih.govlibretexts.org Therefore, the halogen substituents are not merely passive occupants of space but are active directors of the supramolecular architecture. researchgate.net

Design Principles for Directed Self-Assembly

Directed self-assembly aims to create functional materials by designing molecules that spontaneously organize into desired nanostructures. nih.govyoutube.com The predictable and directional nature of non-covalent interactions makes them ideal tools for this bottom-up approach. Derivatives of this compound are excellent candidates for directed self-assembly due to their well-defined hierarchy of intermolecular forces.

The primary design principles for these systems revolve around the strategic use of its interaction sites:

Hydrogen-Bond-Driven Assembly : The robust N—H···O hydrogen bond is the strongest and most directional interaction. It can be used to reliably form one-dimensional chains or tapes. By modifying the steric bulk around the hydrazide group, it may be possible to control the dimensionality of the resulting hydrogen-bonded network.

Halogen-Bond-Mediated Architectures : The directional Br···F or Br···O halogen bonds can be used to link the primary hydrogen-bonded chains into two-dimensional sheets or three-dimensional frameworks. rsc.org The strength and directionality of these bonds make them a reliable tool for engineering crystal structures with precision. rsc.org

π-Stacking for Layer Formation : The π-π stacking interactions, while less directional, are crucial for organizing the molecules into layers. By tuning the electronic character of the aromatic ring (e.g., with additional substituents), the nature of the stacking (e.g., offset vs. sandwich) can be modulated, thereby controlling the interlayer spacing and properties. libretexts.org

By understanding and controlling the competition and cooperation between these interactions, one can design molecules that assemble into specific, predetermined supramolecular structures. nih.govresearchgate.net For example, strengthening the halogen bonding potential while maintaining the primary hydrogen-bonding motif could lead to the formation of robust 2D sheets, a key principle in the rational design of crystalline materials. rsc.org

Catalytic Applications of 2 Bromo 5 Fluorobenzohydrazide Derivatives and Their Metal Complexes

Oxidation Reactions Facilitated by Complexes

Metal complexes derived from hydrazone ligands, which are readily synthesized from hydrazides like 2-bromo-5-fluorobenzohydrazide, are known to be active catalysts in various oxidation reactions. researchgate.netresearchgate.net The coordination of these ligands to metal centers can facilitate the transfer of oxygen atoms from an oxidant to a substrate, a fundamental process in many chemical transformations. The nature of the metal ion, the coordination environment provided by the hydrazone ligand, and the reaction conditions all play crucial roles in the efficiency and selectivity of these catalytic oxidations. mdpi.commdpi.com

The epoxidation of olefins is a critical transformation in organic synthesis, providing valuable epoxide intermediates. Oxovanadium(V) complexes incorporating hydrazone ligands have been identified as effective catalysts for this reaction. For instance, an oxovanadium(V) complex with a hydrazone derived from N'-(2-hydroxybenzylidene)-4-trifluoromethylbenzohydrazide has been shown to catalyze the epoxidation of cyclooctene. researchgate.net Similarly, oxidovanadium(V) complexes with aroylhydrazone ligands, such as those derived from 4-bromo-N'-(2-hydroxy-5-methylbenzylidene)benzohydrazide, have demonstrated catalytic activity for olefin epoxidation using hydrogen peroxide as the terminal oxidant. nih.gov

The catalytic performance in these systems is influenced by the specific substituents on the aroylhydrazone ligand. The general mechanism is believed to involve the coordination of the olefin to the metal center, followed by the transfer of an oxygen atom from the oxidant. The electronic properties of the hydrazone ligand, modulated by substituents like the bromo and fluoro groups in this compound, would likely impact the electrophilicity of the metal-oxo species, thereby influencing the rate and selectivity of the epoxidation.

Table 1: Catalytic Epoxidation of Cyclooctene by Oxovanadium(V)-Hydrazone Complexes

| Catalyst/Ligand | Substrate | Oxidant | Co-catalyst | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| [VO(BH)(EM)] (BH = N′-(2-hydroxybenzylidene)-4-trifluoromethylbenzohydrazide) | Cyclooctene | Not Specified | Not Specified | Data not provided | Data not provided | researchgate.net |

| [VOL1L] (H2L1 = 4-bromo-N'-(2-hydroxy-5-methylbenzylidene)benzohydrazide) | Olefins | H₂O₂ | NaHCO₃ | Effective | Not Specified | nih.gov |

The selective oxidation of sulfides to sulfoxides is another important transformation catalyzed by metal complexes of hydrazone ligands. Metal complexes derived from aroylhydrazones have been found to be active catalysts for sulfoxidation reactions. researchgate.net The catalytic cycle is thought to proceed through the formation of a high-valent metal-oxo species, which then transfers an oxygen atom to the sulfur atom of the sulfide. The electronic nature of the hydrazone ligand can influence the reactivity of this metal-oxo intermediate, thereby affecting the efficiency of the sulfoxidation process. While specific examples utilizing this compound derivatives are not available, the general applicability of related aroylhydrazone complexes in sulfoxidation suggests their potential in this area. researchgate.net

Mechanistic Insights into Catalytic Cycles

The mechanism of oxidation reactions catalyzed by metal-hydrazone complexes generally involves the formation of a reactive metal-oxo species. nih.gov For instance, in the oxidation of benzohydrazide (B10538) itself by hexachloroiridate(IV), the reaction proceeds through different protolysis species of the hydrazide, with the enolate form exhibiting high reactivity. nih.gov In catalytic oxidations of external substrates, the metal complex is first activated by an oxidant, such as hydrogen peroxide, to form a high-valent metal-peroxo or metal-oxo species. This activated complex then interacts with the substrate (e.g., an olefin or a sulfide), leading to the transfer of an oxygen atom and the formation of the oxidized product. The catalyst is subsequently regenerated, completing the catalytic cycle.

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic structure and reactivity of these catalysts. rsc.org Such studies can provide insights into the conformational changes in the metal complexes during the catalytic cycle and help to elucidate the nature of the electronic transitions involved. rsc.org For hydrazone-based photocatalysts, the mechanism involves the generation of electron-hole pairs upon visible light irradiation, which then drive the redox reactions. rsc.org

Studies on Catalytic Efficiency and Selectivity

The catalytic efficiency and selectivity of metal complexes derived from benzohydrazides are influenced by several factors, including the nature of the metal center, the structure of the hydrazone ligand, and the reaction conditions. For example, in the oxidation of cyclohexane (B81311) catalyzed by aroylhydrazone Cu(II) complexes, the total yield of the oxidized products (cyclohexanol and cyclohexanone) was found to depend on the reaction time and the presence of an acid promoter. mdpi.comresearchgate.net Dicopper(II) complexes showed better activity compared to mononuclear complexes under the same conditions. mdpi.com

The substituents on the benzohydrazide moiety play a critical role in tuning the catalytic properties. Electron-withdrawing groups, such as the bromo and fluoro atoms in this compound, can enhance the Lewis acidity of the metal center, potentially leading to increased catalytic activity. However, the interplay of electronic and steric effects is complex, and the optimal ligand structure is often specific to the desired catalytic transformation. Studies on bis-ferrocenyl-hydrazide metal complexes have shown that the presence of electron-withdrawing or electron-donating groups on the hydrazide can significantly affect the photocatalytic oxidation of C-H bonds. rsc.org Interestingly, in that particular study, the unsubstituted complexes showed the best performance. rsc.org This highlights the need for empirical studies to determine the precise effect of the 2-bromo-5-fluoro substitution pattern on catalytic efficiency and selectivity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N'-(2-hydroxybenzylidene)-4-trifluoromethylbenzohydrazide |

| 4-bromo-N'-(2-hydroxy-5-methylbenzylidene)benzohydrazide |

| N'-(3,5-dibromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide |

| Cyclooctene |

| Hydrogen peroxide |

| Sodium hydrogen carbonate |

| Benzohydrazide |

| Hexachloroiridate(IV) |

| Cyclohexane |

| Cyclohexanol |

Investigation of Biological Activities and Associated Molecular Mechanisms Strictly Academic & Mechanistic Focus

The benzohydrazide (B10538) structure serves as a versatile scaffold in medicinal chemistry. The incorporation of halogen atoms like bromine and fluorine can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to interact with biological targets.

Modulation of Cellular Proliferation

The cytotoxic potential of molecules containing the hydrazide or a related hydrazone linkage, often with halogenated phenyl rings, has been evaluated against various cancer cell lines. These studies provide a framework for understanding how such compounds might interfere with cancer cell proliferation.

For instance, a series of novel phthalazine-based hydrazone derivatives were synthesized and tested for their anticancer effects. One such derivative, 13c , which incorporates a p-chloro benzaldehyde (B42025) moiety, demonstrated potent cytotoxicity against the HCT-116 human colon cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 0.64 µM. nih.gov Another compound in the same series, 12b , showed even greater potency with an IC₅₀ of 0.32 µM against HCT-116 cells. nih.gov Notably, these promising compounds were not cytotoxic against normal WI-38 cells, suggesting a degree of selectivity for cancer cells. nih.gov

In a different study, 1,3,4-thiadiazole (B1197879) derivatives were investigated for their anticancer activity. A compound featuring a 3-fluorophenyl substituent (63 ) was found to be active against the HT-29 colon cancer cell line and the PC-3 prostate cancer cell line, with IC₅₀ values of 33.67 µM and 64.46 µM, respectively. nih.gov These findings highlight that the presence of a fluorophenyl group can contribute to the cytotoxic properties of a molecule.

The following table summarizes the cytotoxic activities of these related compounds.

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Source |

| 12b | Phthalazine-dipeptide derivative | HCT-116 (Colon) | 0.32 | nih.gov |

| 13c | Phthalazine-hydrazone derivative | HCT-116 (Colon) | 0.64 | nih.gov |

| 63 | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | HT-29 (Colon) | 33.67 | nih.gov |

| 63 | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | PC-3 (Prostate) | 64.46 | nih.gov |

Enzyme Inhibition Studies Relevant to Cell Cycle Regulation (e.g., HDAC6, COX)

Enzymes such as histone deacetylases (HDACs) and cyclooxygenases (COX) are crucial regulators of the cell cycle and are often targeted in cancer therapy. The benzohydrazide and related chemical motifs have been incorporated into inhibitors of these enzymes.

HDAC6 Inhibition: HDAC inhibitors modulate gene expression by altering the acetylation state of histones and other proteins. A series of benzimidazole-linked (thio)hydantoin derivatives were designed as HDAC inhibitors. nih.gov Compounds 2c, 2d, 4b, and 4c were identified as potent inhibitors of HDAC6, with IC₅₀ values ranging from 51.84 to 74.36 nM, making them more potent than the reference drug SAHA (IC₅₀ = 91.73 nM). nih.gov Docking studies suggested that these compounds chelate the Zn²⁺ ion within the active site of HDAC6. nih.gov Another study on benzothiazole (B30560) derivatives identified compound 26 as a potent inhibitor of several HDACs, with a particularly high sensitivity for HDAC6 (IC₅₀ = 11 nM). nih.gov

COX Inhibition: The COX enzymes, particularly COX-2, are implicated in inflammation and cancer progression. Novel 1,5-diaryl pyrazole (B372694) derivatives have been synthesized and evaluated for COX inhibition. mdpi.com Compounds T3 and T5 from this series exhibited significant COX-2 inhibitory activity, with IC₅₀ values of 0.781 µM for both. mdpi.com Molecular docking studies of pyridine- and thiazole-based hydrazides also revealed potential COX-inhibitory action. acs.org For example, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones were tested, and most compounds showed stronger selectivity for COX-2 over COX-1 compared to the reference drug meloxicam. nih.gov

The table below presents the enzyme inhibitory activities of these related hydrazide and heterocyclic derivatives.

| Compound ID | Target Enzyme | IC₅₀ | Source |

| 4c | HDAC6 | 51.84 - 74.36 nM | nih.gov |

| Compound 26 | HDAC6 | 11 nM | nih.gov |

| T3 | COX-2 | 0.781 µM | mdpi.com |

| T5 | COX-2 | 0.781 µM | mdpi.com |

Molecular Pathways Involved in Modulated Cellular Processes (e.g., apoptosis induction, ROS mediation)

The cytotoxic effects of anticancer agents are often mediated through the induction of programmed cell death (apoptosis) and the generation of reactive oxygen species (ROS).

Research on the potent phthalazine-dipeptide derivative 12b revealed that it induces apoptosis in HCT-116 cells. Treatment with this compound led to a 21.7-fold increase in apoptosis and caused the cell cycle to arrest in the S-phase. nih.gov Further mechanistic studies showed that its activity was linked to the potent inhibition of VEGFR2, a key receptor in angiogenesis. nih.gov

In studies of other compounds, the link between ROS and apoptosis is well-established. While not directly demonstrated for 2-bromo-5-fluorobenzohydrazide, it is a common mechanism for many cytotoxic compounds. For example, western blotting analysis of leukemia cells treated with the HDAC inhibitor 4c (a benzimidazole-linked hydantoin (B18101) derivative) showed an increase in the levels of acetylated histone H3, histone H4, and α-tubulin, which are events associated with cell cycle arrest and apoptosis induction. nih.gov

Interactions with Microbial Systems

The hydrazide scaffold is also a key feature in many compounds developed for their antimicrobial properties.

Evaluation of Antibacterial Activity Against Specific Bacterial Strains (in vitro)

The antibacterial potential of hydrazide-containing structures, particularly those with halogen substitutions, has been demonstrated. A study on fluorobenzoylthiosemicarbazides, which are synthesized from fluorobenzohydrazides, showed significant antibacterial activity. nih.gov The response was highly dependent on the substitution pattern. Compounds with a trifluoromethyl group, such as 15a, 15b, and 16b , were active against both reference strains and pathogenic clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). Their minimum inhibitory concentrations (MICs) ranged from 7.82 to 31.25 µg/mL. nih.gov

The table below details the antibacterial activity of these thiosemicarbazide (B42300) derivatives.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Source |

| 15a | S. aureus (MRSA) | 7.82 - 31.25 | nih.gov |

| 15b | S. aureus (MRSA) | 7.82 - 31.25 | nih.gov |

| 16b | S. aureus (MRSA) | 7.82 - 31.25 | nih.gov |

Assessment of Antifungal Activity Against Fungal Pathogens (in vitro)

The structural features of this compound are also found in molecules with antifungal properties. Research into monomeric alkaloids has shown that halogen substitutions can be crucial for bioactivity. nih.gov For instance, the presence of bromo and chloro substituents on heterocyclic rings demonstrated inhibitory efficacy against microbes. nih.gov While specific data on this compound is not available, studies on related structures indicate potential. For example, certain hybrid sulfaguanidine (B1682504) moieties exhibited antifungal properties against Candida albicans and Aspergillus niger. nih.gov Another study on pyridine- and thiazole-based hydrazides showed that compound 5j was a significant bioactive molecule against tested microbial strains. acs.org The lack of direct antifungal testing on this compound means that its specific activity against fungal pathogens remains an area for future investigation.

Other Modulatory Biological Effects

Hydrazide and its derivatives have been a focus of research for their anti-inflammatory properties. tpcj.orgmdpi.com The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins, key mediators of inflammation. nih.govnih.gov The two main isoforms of this enzyme are COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. youtube.com

The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal issues, often arise from the inhibition of COX-1. nih.gov Consequently, there is significant interest in developing selective COX-2 inhibitors. nih.govnih.gov The structural basis for this selectivity lies in differences in the active sites of the two isoforms; the active site of COX-2 is larger, which can accommodate bulkier inhibitor molecules. nih.gov

Structure-activity relationship studies of various heterocyclic compounds have shown that specific substitutions can enhance COX-2 selectivity. nih.gov For example, in a series of 2,4,5-triarylimidazoles, the nature of the substituent on one of the phenyl rings was found to be a critical determinant of COX-2 inhibitory potency and selectivity. nih.gov This highlights the potential for designing hydrazide derivatives with improved COX-2 selectivity for safer anti-inflammatory therapies.

Hydrazide-containing compounds have been recognized for their antioxidant properties. tpcj.orgmdpi.comnih.gov These molecules can neutralize harmful reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. pensoft.net The antioxidant capacity of hydrazide derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. pensoft.netresearchgate.netnih.gov

The hydrazide moiety is considered a key structural feature for antioxidant activity. nih.gov It is believed that these compounds can exert their antioxidant effects through mechanisms like scavenging free radicals. The presence of a hydroxyl group on the aromatic ring of hydrazide-hydrazones has been shown to be crucial for their antioxidant properties. pensoft.net For instance, a hydrazide-hydrazone synthesized from salicylaldehyde (B1680747) was identified as a potent antioxidant. pensoft.netresearchgate.net

The table below summarizes the antioxidant activity of selected hydrazide-hydrazone derivatives from a study, demonstrating the influence of chemical structure on radical scavenging capacity. researchgate.net

| Compound | Concentration (µM) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

| 5b (with salicylaldehyde) | 250 | 61.27 | - |

| Trolox (Standard) | 250 | 92.94 | - |

| Pyrrole-based hydrazide-hydrazone | 31 | - | 35.77 |

Data sourced from a study on pyrrole-based hydrazide-hydrazones. researchgate.net

Certain chemical compounds, including some hydrazone derivatives, can act as herbicides by inhibiting photosynthesis. ucanr.edu Their mechanism of action involves interfering with the photosynthetic electron transport chain, specifically at Photosystem II (PSII). ucanr.edunih.govresearchgate.net These inhibitors typically bind to the D1 protein of the PSII complex, blocking the electron flow and thereby halting the production of energy required for the plant's growth. ucanr.eduunl.edu

The interruption of electron transport in PSII leads to the formation of highly reactive molecules that cause cellular damage, ultimately leading to the death of the plant. ucanr.edu Commercially available herbicides that target PSII belong to various chemical classes, including ureas, triazines, and nitriles. ucanr.eduresearchgate.netnih.gov The effectiveness of these inhibitors is highly dependent on their molecular structure, as small modifications can significantly alter their binding affinity to the D1 protein and thus their herbicidal activity. unl.edu For example, the herbicide terbutryn, a triazine derivative, has been shown to bind to the QB site of the D1 subunit in PSII. nih.gov

Natural products and synthetic compounds are being investigated for their potential to counteract the effects of hypoxia, a condition of low oxygen that can lead to various health issues. nih.gov The mechanisms behind anti-hypoxic activity often involve protecting cells from oxidative stress and maintaining energy production. nih.govresearchgate.net This can include increasing hemoglobin content, enhancing ATP levels, reducing lipid peroxidation, and protecting mitochondrial function. nih.gov

Some nitric oxide (NO) donor compounds have shown protective effects against hypoxia. researchgate.net For example, a novel NO donor, acetyl ferulic isosorbide (B1672297) mononitrate (AFIM), was found to be effective in an acute high-altitude hypoxia mouse model. researchgate.net Its protective effects were attributed to a sustained supply of NO and the antioxidant activity of its released acetyl ferulic acid. researchgate.net AFIM was observed to decrease markers of oxidative stress and protect the activities of key enzymes like ATPase, which are often downregulated during hypoxia. researchgate.net While direct studies on this compound are not available, the exploration of different chemical scaffolds for anti-hypoxic activity is an active area of research.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For hydrazide and hydrazone derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. tpcj.orgmdpi.comnih.gov

The hydrazide-hydrazone scaffold is a versatile platform for developing bioactive compounds. tpcj.org The biological activity of these derivatives is intricately linked to their structural features and their interactions with specific cellular targets. tpcj.org